molecular formula C12H11N3S2 B6971649 5-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole

5-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole

Cat. No.: B6971649
M. Wt: 261.4 g/mol
InChI Key: IIFFJQAULZIFEI-UHFFFAOYSA-N
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Description

5-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features both thiazole and imidazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry.

Properties

IUPAC Name

5-(4-cyclopropyl-1,3-thiazol-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S2/c1-7-10(15-4-5-16-12(15)13-7)11-14-9(6-17-11)8-2-3-8/h4-6,8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFFJQAULZIFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C3=NC(=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropyl-substituted thiazole with a methylimidazole derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole and imidazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or imidazole rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole involves its interaction with biological macromolecules. It can bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction is facilitated by the planar structure of the compound, which allows it to intercalate between DNA base pairs . Additionally, it may inhibit specific enzymes involved in cell cycle regulation, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole is unique due to its dual thiazole and imidazole rings, which confer a combination of biological activities not commonly found in single-ring derivatives. This dual-ring structure enhances its ability to interact with multiple biological targets, making it a versatile compound in medicinal chemistry .

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